![molecular formula C9H5Cl3F2O2 B6312888 Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate CAS No. 1357624-12-4](/img/structure/B6312888.png)
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate
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Overview
Description
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate, also known as 3,5-difluoro-2,4,6-trichlorophenylacetate methyl ester, is a non-volatile, water-soluble, organofluorine compound. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. In addition, it is used as a reagent in research laboratories. This compound is a colorless crystal with a molecular weight of 352.38 g/mol.
Mechanism of Action
Methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate acts as a proton donor in the presence of a base. This proton donation results in the formation of a new carbon-carbon bond, leading to the formation of the desired product.
Biochemical and Physiological Effects
Methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, fatty acids, and other lipids. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
Methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate has several advantages for laboratory experiments. It is non-volatile, water-soluble, and relatively inexpensive. It is also relatively stable, making it easy to store and transport. However, it is important to note that the compound is toxic and should be handled with care. In addition, it can be difficult to obtain in large quantities.
Future Directions
The potential applications of methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate are numerous. It could be used in the synthesis of new pharmaceuticals and bioactive compounds. In addition, it could be used to develop new fluorinated compounds with improved properties. Furthermore, it could be used in the development of new drugs with improved efficacy and safety profiles. Finally, it could be used in the development of new materials with improved properties, such as increased solubility, stability, and bioavailability.
Synthesis Methods
Methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate is synthesized through a two-step process. The first step involves the reaction of Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenol with sodium hydroxide in an aqueous medium. This reaction forms an intermediate, sodium Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenoxide, which is then reacted with methyl acetate in the presence of a base such as sodium hydroxide. This reaction yields the desired product, methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate.
Scientific Research Applications
Methyl Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it has been used in the synthesis of various fluorinated compounds, such as Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetamide and Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate-2,4,6-trichlorophenylacetic acid.
properties
IUPAC Name |
methyl 2-(2,4,6-trichloro-3,5-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c1-16-4(15)2-3-5(10)8(13)7(12)9(14)6(3)11/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHPGNVZRZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C(=C1Cl)F)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoro-2,4,6-trichlorophenylacetate |
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